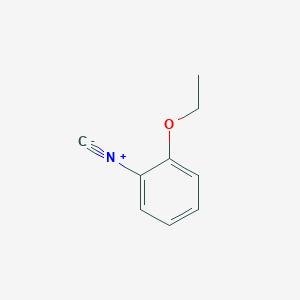

2-Ethoxyphenylisocyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxyphenylisocyanide is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an isocyanide group attached to an ethoxy-substituted phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyphenylisocyanide typically involves the formylation of a primary amine followed by dehydration. A common method includes the reaction of 2-ethoxyaniline with formic acid to form the formamide intermediate, which is then dehydrated using phosphorus oxychloride to yield this compound .

Industrial Production Methods: Industrial production of isocyanides, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize the formation of by-products .

化学反応の分析

Types of Reactions: 2-Ethoxyphenylisocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can undergo addition reactions with electrophiles and nucleophiles.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, can react with the isocyanide group.

Electrophiles: Such as acids and halogens, can add to the isocyanide group.

Catalysts: Transition metal catalysts are often used to facilitate cycloaddition reactions

Major Products Formed:

Ureas and Carbamates: Formed through nucleophilic addition.

Heterocycles: Formed through cycloaddition reactions

科学的研究の応用

2-Ethoxyphenylisocyanide finds applications in various scientific research fields:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of novel materials with unique properties.

作用機序

The mechanism of action of 2-Ethoxyphenylisocyanide involves its reactivity with various molecular targets. The isocyanide group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, its ability to form stable urea and carbamate linkages underpins its utility in medicinal chemistry .

類似化合物との比較

- 2-Methoxyphenylisocyanide

- 2-Acetylphenylisocyanide

- 2-Isocyanopyrimidine

Comparison: 2-Ethoxyphenylisocyanide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, 2-Methoxyphenylisocyanide has a methoxy group instead of an ethoxy group, which can lead to differences in steric and electronic properties .

生物活性

2-Ethoxyphenylisocyanide is a compound belonging to the isocyanide family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Isocyanides are known for their roles in various biological processes and their potential as therapeutic agents. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an isocyanide functional group (-N≡C) attached to a 2-ethoxyphenyl moiety. This structural configuration contributes to its reactivity and biological properties.

Antimicrobial Activity

Isocyanides have been reported to exhibit significant antimicrobial properties. In studies assessing the antibacterial activity of various isocyanides, including derivatives similar to this compound, it was found that certain compounds displayed notable activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that specific isocyanides inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

| Compound | Activity (IC50 μg/mL) | Target Organism |

|---|---|---|

| This compound | < 50 | Staphylococcus aureus |

| Other Isocyanides | 10-100 | E. coli, Pseudomonas aeruginosa |

Antifungal Activity

The antifungal properties of isocyanides have also been explored. Research indicates that certain isocyanides can inhibit fungal growth effectively. For example, derivatives showed IC50 values in the nanomolar range against common fungal pathogens like Candida albicans . The ability of these compounds to disrupt fungal cell membranes or inhibit essential biosynthetic pathways has been suggested as a mechanism of action.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of isocyanides, including this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including squamous cell carcinoma and ovarian cancer cells. The compound's selectivity index (SI) suggests a favorable therapeutic window compared to non-malignant cells .

| Cell Line | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|

| Ca9-22 (SCC) | 12 | 4 |

| HSC-3 (SCC) | 15 | 3 |

| Non-malignant Fibroblasts | >100 | - |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Isocyanides can act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.

- Metal Chelation : Some studies suggest that isocyanides can form complexes with transition metals, impacting biological processes such as iron uptake in pathogens .

- Cell Membrane Disruption : The hydrophobic nature of isocyanides may allow them to integrate into lipid membranes, leading to increased permeability and cell death.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various isocyanides against clinical isolates of bacteria and fungi. Results indicated that derivatives like this compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : A series of experiments were conducted on human cancer cell lines, revealing that this compound induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics .

特性

IUPAC Name |

1-ethoxy-2-isocyanobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWZUMUKKQECHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374480 |

Source

|

| Record name | 2-Ethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176511-34-5 |

Source

|

| Record name | 2-Ethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。